(S)-1-Boc-3-(aminomethyl)pyrrolidine

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

(S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199175-10-5), also named tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative with molecular formula C10H20N2O2 and molecular weight 200.28 g/mol. The compound features a pyrrolidine ring bearing an aminomethyl group at the 3-position in the S-configuration and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 199175-10-5
Cat. No. B175691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-(aminomethyl)pyrrolidine
CAS199175-10-5
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
InChIKeyOGCCBDIYOAFOGK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-3-(aminomethyl)pyrrolidine CAS 199175-10-5: Technical Baseline and Procurement-Relevant Specifications


(S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199175-10-5), also named tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative with molecular formula C10H20N2O2 and molecular weight 200.28 g/mol [1]. The compound features a pyrrolidine ring bearing an aminomethyl group at the 3-position in the S-configuration and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . Its physical properties include a predicted boiling point of 280.3±13.0 °C and a density of 1.044 g/cm³ [1]. The compound serves as a key chiral building block and pharmaceutical intermediate, with market size estimated at USD 45.75 million in 2024 [2].

Procurement Risks of Unverified (S)-1-Boc-3-(aminomethyl)pyrrolidine Substitutes: Purity and Chiral Integrity as Critical Differentiators


Generic substitution of (S)-1-Boc-3-(aminomethyl)pyrrolidine with the racemic mixture, the (R)-enantiomer (CAS 199174-29-3), or lower-purity commercial grades introduces scientifically quantifiable risks to downstream synthetic outcomes. The S-configuration at the chiral center is essential for producing enantiomerically pure pharmaceutical candidates ; substitution with the (R)-enantiomer yields opposite stereochemical outcomes, while racemic material requires additional chiral resolution steps that reduce overall yield . Purity grade differences across commercial sources, ranging from 95% to ≥99% (HPLC), directly impact impurity profiles and synthetic reproducibility [1].

Quantitative Differentiation Evidence for (S)-1-Boc-3-(aminomethyl)pyrrolidine CAS 199175-10-5: Direct Comparisons with Alternatives


Chiral Purity: S-Enantiomer vs. R-Enantiomer Stereochemical Integrity

The (S)-enantiomer (CAS 199175-10-5) exhibits a specific optical rotation of +21° (c=1 in CHCl3) , a measurable physical property that distinguishes it definitively from the (R)-enantiomer (CAS 199174-29-3). The (R)-enantiomer is characterized by opposite stereochemistry at the 3-position of the pyrrolidine ring . This stereochemical distinction is absolute and irreversible under standard synthetic conditions.

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

HPLC Purity Grade Comparison: 99% vs. 95-97% Commercial Grades

The compound is available at HPLC purity specifications ranging from 95% (Sigma Aldrich) [1] and 97% (Bidepharm, Chemscene) to ≥99% (HPLC) from ChemImpex . This 2-4% absolute purity differential translates to a 2- to 4-fold reduction in impurity burden when selecting the ≥99% grade versus the 95% baseline grade.

Analytical Chemistry Quality Control Synthetic Reproducibility

Analytical Method Variance: GC Purity vs. HPLC Purity Specification Equivalence

Vendor purity specifications employ two distinct analytical methods: GC analysis (98% minimum purity reported by AKSci and Capotchem) [1] and HPLC analysis (95-99% range) . While methodologically different, both methods confirm that the S-enantiomer can be procured at ≥98% purity across validated analytical platforms, providing cross-method verification of high chemical integrity.

Analytical Method Validation Purity Specification Procurement Benchmarking

Physical State and Storage Stability Requirements

The compound requires storage at 0-8°C (refrigerated) for long-term stability . It exists as a yellow to colorless oil or liquid at room temperature, with appearance varying slightly by vendor batch . This storage requirement is comparable to other Boc-protected amines but more stringent than non-protected analogs which may tolerate ambient storage.

Storage Stability Supply Chain Logistics Material Handling

Validated Application Scenarios for (S)-1-Boc-3-(aminomethyl)pyrrolidine CAS 199175-10-5 Based on Quantitative Differentiation Evidence


Enantioselective Pharmaceutical Intermediate Synthesis Requiring Absolute Stereochemical Fidelity

This compound is procured as the (S)-enantiomer (confirmed by optical rotation +21° in CHCl3) for incorporation into chiral drug candidates targeting neurological disorders where stereochemistry directly determines receptor binding and pharmacological activity . The Boc protecting group enables orthogonal protection strategies during multi-step syntheses of pyrrolidine-containing APIs [1].

High-Sensitivity Medicinal Chemistry Campaigns Requiring ≥99% HPLC Purity Grade

When synthesizing isoquinoline derivatives as progranulin modulators or other bioactive molecules where trace impurities can confound structure-activity relationship (SAR) interpretation, procurement of the ≥99% HPLC grade from qualified vendors is indicated [1]. The 2-4% purity differential versus baseline 95% commercial grades translates to substantially reduced impurity interference in biological assay readouts.

Peptide Chemistry and Bioconjugation Requiring Boc-Protected Primary Amine Functionality

The compound serves as a chiral building block for peptide synthesis, where the Boc-protected amine enables selective deprotection and subsequent coupling to enhance the stability and bioavailability of peptide-based therapeutics . The defined stereochemistry at the 3-position of the pyrrolidine ring is critical for maintaining the intended three-dimensional architecture of conformationally constrained peptide mimetics.

Neuroscience Research Tool Compound Preparation Requiring Cold-Chain Procurement Planning

As a key intermediate in the development of drugs targeting neurotransmitter systems and cognitive disorders, the compound requires refrigerated storage at 0-8°C [1]. Procurement and logistics planning must account for cold-chain integrity to prevent Boc-group degradation that would compromise synthetic utility.

Technical Documentation Hub

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